2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide
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Overview
Description
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of benzylamine with a dicarboxylic acid to form the imidazolidinone ring. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Safety protocols and environmental considerations are also crucial in industrial production to ensure safe handling and disposal of chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid: Shares the imidazolidinone ring structure but lacks the thiazolidinone ring.
1-(2,5-dioxoimidazolidin-4-yl)urea: Contains the imidazolidinone ring and is used in corrosion inhibition studies.
Uniqueness
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)phenyl]acetamide is unique due to its dual ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N4O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H22N4O5S/c26-19(22-16-7-9-17(10-8-16)25-11-4-12-31(25,29)30)13-18-20(27)24(21(28)23-18)14-15-5-2-1-3-6-15/h1-3,5-10,18H,4,11-14H2,(H,22,26)(H,23,28) |
InChI Key |
UEGUDOLBBKVSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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